Bonafousine
Description
Scope and Objectives of Academic Inquiry on Bonafousine
Academic inquiry into this compound has primarily centered on its structural characterization and its place within the broader family of indole (B1671886) alkaloids. The scope of research typically involves detailed analytical techniques to confirm its molecular identity and structural arrangement.
The key objectives of academic research concerning this compound include:
Structural Elucidation: A primary objective has been the complete determination of this compound's chemical structure. This has been achieved through a combination of spectroscopic methods, including ultraviolet (UV), circular dichroism (CD), infrared (IR), and nuclear magnetic resonance (NMR) spectroscopy (both ¹H and ¹³C) electronicsandbooks.comrsc.orgrsc.org. Furthermore, X-ray crystal structure analysis has provided definitive confirmation of its molecular architecture and stereochemistry electronicsandbooks.comrsc.orgrsc.org.
Isolation and Characterization: Research aims to isolate and characterize this compound from its natural source, Bonafousia tetrastachya, detailing the yields and purity achieved through various extraction and chromatographic techniques electronicsandbooks.com. This includes establishing its physical properties, such as melting point and optical rotation.
Chemical Classification: Understanding this compound's chemical class and its relationship to other known indole alkaloids is a significant objective. Its dimeric nature, formed from indole units, places it in a category of compounds that often exhibit complex biological interactions mdpi.comum.edu.myresearchgate.net.
Comparative Studies: Research may also involve comparing this compound with related alkaloids, such as isothis compound, which has also been isolated from Bonafousia tetrastachya, to understand structural variations and their potential implications mdpi.comum.edu.my.
The academic investigation of this compound is guided by the principles of natural product chemistry, seeking to uncover the molecular details of compounds produced by nature and their potential significance. The research objectives are geared towards providing a comprehensive understanding of its chemical identity and its origin within the plant kingdom.
Compound List:
this compound
Isothis compound
Structure
2D Structure
3D Structure
Properties
CAS No. |
60820-65-7 |
|---|---|
Molecular Formula |
C35H40N4O3 |
Molecular Weight |
564.7 g/mol |
IUPAC Name |
methyl (1S,15S,17S,18S)-5-[(2R,5R)-1,6-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10,12,14-tetraen-2-yl]-17-ethyl-6-hydroxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4(9),5,7-tetraene-1-carboxylate |
InChI |
InChI=1S/C35H40N4O3/c1-3-20-16-19-17-35(34(41)42-2)32-24(13-15-38(18-19)33(20)35)22-8-11-28(40)29(30(22)37-32)27-10-9-25-31-23(12-14-36-25)21-6-4-5-7-26(21)39(27)31/h4-8,11,19-20,25,27,33,36-37,40H,3,9-10,12-18H2,1-2H3/t19-,20-,25+,27+,33-,35+/m0/s1 |
InChI Key |
HLAQOSKRDJCTPZ-BCVSJKHFSA-N |
SMILES |
CCC1CC2CC3(C1N(C2)CCC4=C3NC5=C4C=CC(=C5C6CCC7C8=C(CCN7)C9=CC=CC=C9N68)O)C(=O)OC |
Isomeric SMILES |
CC[C@H]1C[C@H]2C[C@@]3([C@H]1N(C2)CCC4=C3NC5=C4C=CC(=C5[C@H]6CC[C@@H]7C8=C(CCN7)C9=CC=CC=C9N68)O)C(=O)OC |
Canonical SMILES |
CCC1CC2CC3(C1N(C2)CCC4=C3NC5=C4C=CC(=C5C6CCC7C8=C(CCN7)C9=CC=CC=C9N68)O)C(=O)OC |
Origin of Product |
United States |
Isolation and Structural Elucidation Methodologies of Bonafousine
Historical Accounts of Bonafousine Isolation
The initial isolation of this compound is credited to Damak, Ahond, and Potier in 1976 from the plant Bonafousia tetrastachya (now often classified under Tabernaemontana). rsc.orgresearchgate.net This discovery was part of a broader investigation into the alkaloid content of plants from the Apocynaceae family, which are known for producing a rich diversity of indole (B1671886) alkaloids. sci-hub.senih.gov Over the years, this compound has been identified in various other species of the Tabernaemontana genus, including Tabernaemontana siphilitica. sci-hub.sepuzzlepiece.org These early studies laid the groundwork for understanding the distribution of this alkaloid in the plant kingdom.
The extraction of this compound from plant material typically involves a series of steps designed to separate the alkaloids from other plant constituents. slideshare.netnih.govijpsr.com The general procedure begins with the collection and drying of plant parts, such as the stem bark, root bark, or leaves. nih.govsemanticscholar.org The dried material is then powdered to increase the surface area for extraction. semanticscholar.org
A common method employed is Soxhlet extraction , where the powdered plant material is continuously extracted with a sequence of solvents of increasing polarity. semanticscholar.org This sequential process might start with a non-polar solvent like petroleum ether to remove fats and waxes, followed by a more polar solvent like chloroform (B151607) or ethanol (B145695) to extract the alkaloids. semanticscholar.org Another widely used technique is maceration , where the plant material is soaked in a solvent (often an alcohol like methanol (B129727) or ethanol) for an extended period, allowing the alkaloids to dissolve. nih.govmdpi.com
The choice of solvent is critical and depends on the polarity of the target compounds. nih.govscribd.com For alkaloids like this compound, which are moderately polar, alcohols are effective extraction solvents. nih.gov After the initial extraction, the crude extract is often subjected to an acid-base wash to selectively isolate the basic alkaloids from neutral and acidic components.
Following extraction, the crude alkaloid mixture undergoes purification to isolate this compound. Chromatography is the cornerstone of this purification process. nih.gov A variety of chromatographic techniques are employed, often in combination, to achieve high purity.
Initially, column chromatography over silica (B1680970) gel or alumina (B75360) is a common first step. The crude extract is loaded onto the column, and a solvent or a gradient of solvents is passed through to separate the components based on their affinity for the stationary phase. americanpharmaceuticalreview.com
Further purification is often achieved using Thin-Layer Chromatography (TLC) for monitoring the separation and sometimes for preparative purposes on a small scale. mdpi.com For higher resolution and more efficient separation, High-Performance Liquid Chromatography (HPLC) is frequently utilized. nih.gov Reversed-phase HPLC, where the stationary phase is non-polar and the mobile phase is polar, is particularly effective for separating complex mixtures of alkaloids. chemistry-chemists.com
In some cases, specialized techniques like ion-exchange chromatography or affinity chromatography might be used, which separate molecules based on charge or specific binding interactions, respectively. nih.gov The fractions collected from these chromatographic steps are analyzed, and those containing pure this compound are combined.
Advanced Spectroscopic and Diffraction Techniques in Structural Characterization
The determination of the complex structure of this compound was a significant achievement, made possible by the application of sophisticated analytical methods. nih.govbenthamscience.com
The definitive three-dimensional structure of this compound was unequivocally established through single-crystal X-ray crystallography . rsc.orgcam.ac.uknih.gov This powerful technique involves irradiating a crystal of the compound with X-rays and analyzing the resulting diffraction pattern. cam.ac.uk The way the X-rays are scattered by the electrons in the molecule provides detailed information about the arrangement of atoms in the crystal lattice. cam.ac.uk
Nuclear Magnetic Resonance (NMR) spectroscopy was instrumental in elucidating the structure of this compound in solution and confirming the connectivity of its atoms. rsc.orgleibniz-fmp.delongdom.org Both ¹H NMR and ¹³C NMR spectra provide a wealth of information.
¹H NMR provides details about the chemical environment of hydrogen atoms, including their connectivity through the analysis of coupling constants.
¹³C NMR reveals the number of unique carbon atoms and their chemical environments.
Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) , were likely employed to establish the connectivity between protons and carbons, helping to piece together the complex framework of the two monomeric units and the nature of the linkage between them. longdom.org NMR is particularly valuable for confirming the stereochemical relationships between different parts of the molecule. numberanalytics.comfrontiersin.org
Mass spectrometry (MS) played a key role in determining the molecular weight of this compound and providing clues about its structure through fragmentation analysis. savemyexams.comamrutpharm.co.inyoutube.com In mass spectrometry, a molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion and its fragments is measured. msu.edu
High-resolution mass spectrometry (HRMS) would have provided the precise elemental composition of this compound, confirming its molecular formula of C₃₅H₄₀N₄O₃. semanticscholar.org The fragmentation pattern observed in the mass spectrum offers a molecular "fingerprint" and can help identify structural motifs within the molecule. youtube.comlibretexts.org The way the this compound molecular ion breaks apart into smaller charged fragments provides evidence for the types of substructures present and how they are connected. amrutpharm.co.in
Chiroptical Methods for Absolute Configuration Determination
Chiroptical spectroscopy refers to a class of techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. numberanalytics.comresearchgate.net These methods, including electronic circular dichroism (ECD) and optical rotatory dispersion (ORD), are powerful non-destructive tools for determining the absolute configuration of stereoisomers in solution when X-ray crystallography is not feasible or when information about the molecule's conformation in solution is desired. researchgate.netmdpi.comchem-soc.si The determination of a molecule's absolute configuration is a critical step in its structural characterization, as stereochemistry can dictate its biological activity. researchgate.netmdpi.com
The principle behind using chiroptical methods for absolute configuration assignment relies on comparing experimentally measured spectra with theoretical spectra calculated for a specific enantiomer using quantum chemical methods. mdpi.com Alternatively, the spectrum of an unknown compound can be compared to that of a known, structurally related compound. chemistry-chemists.com
Comparative Structural Analysis with Isothis compound and Related Dimeric Indole Alkaloids
This compound is a complex dimeric indole alkaloid, a class of natural products formed by the union of two monomeric indole alkaloid units. electronicsandbooks.comrsc.orgwikipedia.org This dimerization is a biosynthetic strategy employed by nature to rapidly generate structural complexity and diversity from common building blocks. rsc.org The monomeric indole alkaloids themselves originate from the amino acid tryptophan and a monoterpene unit, leading to a vast array of scaffolds like the Corynanthe, Iboga, and Aspidosperma types. uomustansiriyah.edu.iq
The structure of this compound is a pseudo-dimer, composed of two distinct monomeric moieties. rsc.org One unit is an Iboga-type alkaloid, specifically a hydroxycoronaridine derivative (also referred to as an isovoacangine-type unit). chemistry-chemists.comelectronicsandbooks.com This is linked to a second, modified indole unit described as a hydrocanthine component. chemistry-chemists.com The definitive structure and relative stereochemistry were established by X-ray diffraction analysis of this compound dihydrochloride. electronicsandbooks.comrsc.org
Isothis compound , as its name suggests, is a structural isomer of this compound. chemistry-chemists.com It was isolated from the same plant source, Bonafousia tetrastachya, and is composed of the exact same monomeric units. chemistry-chemists.comchemistry-chemists.com The structural difference between this compound and isothis compound lies in the specific point of linkage connecting the two halves of the dimer. In this compound, the bond is between carbon C-12 of the Iboga (hydroxycoronaridine) unit and a carbon adjacent to the N(b) nitrogen atom of the hydrocanthine moiety. chemistry-chemists.comsci-hub.se In contrast, the linkage in isothis compound connects the same C-12 of the Iboga unit to a different position, a carbon adjacent to the N(a) nitrogen of the hydrocanthine part. chemistry-chemists.comsci-hub.se The structure of isothis compound was determined by comparing its mass spectrometry and NMR spectra with those of the known this compound, while its absolute configuration was deduced from its circular dichroism spectrum. chemistry-chemists.com
The structural motif of linking two indole alkaloid monomers is observed in numerous other natural products. A comparative analysis highlights the varied ways nature assembles these complex molecules. For instance, vobtusine (B1215121) and amataine/subsessiline are other examples of dimeric indole alkaloids. rsc.org Many dimeric alkaloids are formed through oxidative coupling or reactions involving electrophilic iminium ions. rsc.org Other related dimeric indole alkaloids include tabernaelegantine B , tabernaelegantine D , and tabernaelegantine A , which feature vobasinyl-iboga skeletons. researchgate.net The haplophytine family of alkaloids represents heterodimers where an aspidospermane-type unit is linked to a canthinone nucleus. rsc.org
This comparative analysis underscores that while this compound and isothis compound represent a specific type of linkage, they are part of a much larger and structurally diverse family of dimeric indole alkaloids, each with unique connectivity and stereochemistry. rsc.org
Table 1: Comparative Structural Features of this compound and Related Alkaloids
| Compound Name | Alkaloid Class | Monomeric Unit 1 | Monomeric Unit 2 | Linkage Type/Key Feature |
|---|---|---|---|---|
| This compound | Dimeric Indole Alkaloid | Iboga-type (Hydroxycoronaridine) | Hydrocanthine-type | C-12 (Iboga) to C-6' (Hydrocanthine) chemistry-chemists.comsci-hub.se |
| Isothis compound | Dimeric Indole Alkaloid | Iboga-type (Hydroxycoronaridine) | Hydrocanthine-type | C-12 (Iboga) to C-2' (Hydrocanthine) chemistry-chemists.comsci-hub.se |
| Vobtusine | Dimeric Indole Alkaloid | Iboga-type | Vobasine-type | Features a spiranic junction rsc.org |
| Haplophytine | Dimeric Indole Alkaloid | Aspidospermane-type | Canthinone-type | C-10 to C-3 linkage rsc.org |
| Tabernaelegantine A | Dimeric Indole Alkaloid | Vobasinyl-type | Iboga-type | Vobasinyl-Iboga skeleton researchgate.net |
| Amataine | Dimeric Indole Alkaloid | Vobasine-type | Vobasine-type | Triply-tethered scaffold related to vobtusine rsc.org |
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Amataine |
| Aspidophytine |
| This compound |
| Canthinone |
| Coronaridine |
| Haplophytine |
| Hydroxycoronaridine |
| Isothis compound |
| Isovoacangine |
| Leucophyllidine |
| Subsessiline |
| Tabernaelegantine A |
| Tabernaelegantine B |
| Tabernaelegantine D |
| Tryptophan |
Biosynthetic Pathways and Enzymology of Bonafousine
Precursor Identification in Monoterpene Indole (B1671886) Alkaloid Biosynthesis
The journey to bonafousine begins with the synthesis of its monomeric building blocks, which are themselves products of the extensive MIA pathway. This pathway is a prime example of how nature generates vast chemical diversity from a limited set of starting materials. researchgate.net
Role of Tryptophan and Secologanin (B1681713) in MIA Formation
At the heart of MIA biosynthesis are two key precursors: the amino acid tryptophan and the iridoid monoterpene, secologanin. rsc.orgwikipedia.org Tryptophan provides the indole core and an adjacent ethylamine (B1201723) side chain, while secologanin contributes a nine-carbon monoterpenoid unit. rsc.orguniversiteitleiden.nl The biosynthesis of these precursors involves distinct metabolic routes.
Tryptophan is an aromatic amino acid derived from the shikimate pathway. nih.gov Its decarboxylation, catalyzed by the enzyme tryptophan decarboxylase (TDC), yields tryptamine (B22526), a crucial intermediate for the formation of a vast array of indole alkaloids. rsc.orgwikipedia.org
Secologanin, on the other hand, originates from the terpenoid pathway. The initial step is the formation of geraniol (B1671447) from geranyl diphosphate (B83284) (GPP) by the enzyme geraniol synthase (GES). universiteitleiden.nlnih.gov A series of subsequent enzymatic reactions, including oxidation and cyclization, transforms geraniol into the complex structure of secologanin. universiteitleiden.nlengconfintl.org
The condensation of tryptamine and secologanin, a pivotal step in MIA biosynthesis, is a Pictet-Spengler-type reaction catalyzed by strictosidine (B192452) synthase. This reaction yields strictosidine, the universal precursor to virtually all known MIAs. researchgate.netwikipedia.orgnih.gov From strictosidine, a cascade of enzymatic transformations leads to a wide variety of MIA scaffolds, including the ibogane-type monomers that are thought to be the building blocks of this compound. researchgate.netmdpi.com
| Precursor | Biosynthetic Pathway | Key Role in MIA Formation |
| Tryptophan | Shikimate Pathway | Provides the indole ring and ethylamine side chain. |
| Secologanin | Terpenoid Pathway | Contributes the C9/C10 monoterpenoid unit. |
| Tryptamine | Derived from Tryptophan | Condenses with secologanin to form strictosidine. |
| Strictosidine | Formed from Tryptamine and Secologanin | The universal precursor for all monoterpene indole alkaloids. |
Proposed Biosynthetic Mechanisms for Dimeric Indole Alkaloid Assembly
The formation of dimeric indole alkaloids like this compound from their monomeric precursors is a complex process that is not yet fully elucidated. However, several plausible biosynthetic mechanisms have been proposed based on chemical logic, the co-occurrence of related compounds in plants, and in vitro studies. rsc.org
Enzymatic Coupling Reactions
It is widely believed that the dimerization of MIA monomers is an enzyme-mediated process. Peroxidases and cytochrome P450 (CYP450) enzymes are often implicated in the oxidative coupling of phenolic and indolic compounds in plants. universiteitleiden.nlresearchgate.netnih.gov These enzymes can generate reactive radical species or electrophilic intermediates that can then undergo coupling reactions. In the context of this compound, a peroxidase could catalyze the coupling of two ibogane-type monomers. universiteitleiden.nl The discovery of a fungal CYP450 that catalyzes the intermolecular oxidative heterocoupling of two different indole piperazine (B1678402) monomers lends support to the idea that such enzymes play a role in the dimerization of indole alkaloids. researchgate.netnih.gov
Oxidative Dimerization Hypotheses
Oxidative dimerization is a common strategy in natural product biosynthesis to create complex molecules from simpler precursors. nih.govresearchgate.net This process involves the oxidation of the monomeric units to generate reactive intermediates that then dimerize. mdpi.comsci-hub.sersc.org In the case of indole alkaloids, the indole nucleus is susceptible to oxidation, which can lead to the formation of an indolenine radical cation or other reactive species. Two such reactive monomers could then couple to form a dimeric structure. The regioselectivity of this coupling would be influenced by the specific enzymes involved and the electronic properties of the monomers.
Electrophilic Aromatic Substitution and Nucleophilic Coupling in Oligomerization
The indole ring is electron-rich and highly susceptible to electrophilic aromatic substitution, particularly at the C3 position. wikipedia.org This reactivity is a key feature in many proposed biosynthetic pathways for dimeric indole alkaloids. rsc.org An oxidized monomer could act as an electrophile, which is then attacked by the nucleophilic indole ring of a second monomer. ic.ac.uk
A plausible mechanism for the formation of this compound could involve the generation of an electrophilic iminium ion on one monomeric unit. rsc.org The electron-rich aromatic ring of a second monomer could then act as a nucleophile, attacking the iminium ion to form a new carbon-carbon bond, thus linking the two monomers. This type of electrophilic aromatic substitution is a well-established reaction in indole chemistry. psu.edu
Enzymatic Catalysis and Genetic Regulation in this compound Biosynthesis
The biosynthesis of complex dimeric indole alkaloids such as this compound is a sophisticated process orchestrated by a series of specific enzymatic reactions and regulated at the genetic level. While the complete biosynthetic pathway of this compound is yet to be fully elucidated, insights can be drawn from the well-studied biosynthesis of other monomeric and dimeric indole alkaloids. The formation of such intricate structures is generally understood to involve the dimerization of two distinct monomeric indole alkaloid precursors, a process that is likely catalyzed by specific enzymes.
The proposed biogenesis of this compound suggests a coupling between an ibogane-type alkaloid unit and another monomeric indole building block. rsc.org This coupling is thought to be facilitated by enzymatic activity, likely involving oxidative enzymes that generate reactive intermediates capable of forming the crucial bond between the two monomer units. The regulation of this process ensures that the precursor alkaloids are synthesized in the correct amounts and location within the plant for the dimerization to occur efficiently.
Identification and Characterization of Key Enzymes
Direct identification and characterization of the specific enzymes involved in the biosynthesis of this compound are still subjects of ongoing research. However, by examining the biosynthesis of structurally related indole diterpenes like paspaline (B1678556), we can infer the types of enzymes that are likely involved. rsc.orgmdpi.com The biosynthesis of these complex natural products is catalyzed by a series of enzymes that perform specific chemical transformations. nih.gov
Key enzyme families that are typically involved in the biosynthesis of indole alkaloids include:
Geranylgeranyl Diphosphate (GGPP) Synthase: This enzyme, exemplified by PaxG in paspaline biosynthesis, is responsible for synthesizing the universal diterpene precursor, GGPP. rsc.org
Prenyltransferases: These enzymes, such as PaxC, catalyze the attachment of the geranylgeranyl moiety to the indole ring, a crucial step in the formation of the indole diterpene scaffold. rsc.org
Flavin-Dependent Monooxygenases (FMOs): Enzymes like PaxM are responsible for specific oxidation reactions, such as epoxidation, which are critical for subsequent cyclization steps. rsc.orgmdpi.com
Terpene Cyclases: These enzymes, for instance PaxB, are pivotal in orchestrating the complex cyclization cascades that form the intricate polycyclic core of the alkaloids. rsc.org
Cytochrome P450 Monooxygenases: This large family of enzymes is often involved in the late-stage functionalization of the alkaloid scaffold, including hydroxylations, which can be critical for dimerization. The α-oxygenation at the C-12 position of the ibogane subunit of this compound is likely a result of such an enzymatic action, creating a site for nucleophilic attack. rsc.org
The dimerization step itself is likely catalyzed by an oxidative enzyme, such as a peroxidase or a laccase, which can generate radical intermediates that subsequently couple to form the dimeric structure. The regioselectivity of the coupling (i.e., the formation of the specific bond between the two monomers) is a key aspect controlled by the enzyme.
Below is a table summarizing the classes of enzymes likely involved in this compound biosynthesis, based on knowledge from related pathways.
| Enzyme Class | Probable Function in this compound Biosynthesis | Example from Related Pathways |
| GGPP Synthase | Synthesis of the diterpene precursor | PaxG |
| Prenyltransferase | Attachment of the terpene unit to the indole core | PaxC |
| Monooxygenase | Epoxidation and other oxidative modifications | PaxM |
| Terpene Cyclase | Formation of the polycyclic indole alkaloid core | PaxB |
| Cytochrome P450 | Hydroxylation and other late-stage modifications | - |
| Peroxidase/Laccase | Oxidative coupling of monomeric precursors | - |
Investigation of Gene Clusters Involved in Biosynthetic Pathways
In many microorganisms and plants, the genes encoding the enzymes for a specific metabolic pathway are located together on the chromosome in what is known as a biosynthetic gene cluster (BGC). nih.govnih.gov This co-localization facilitates the coordinated regulation of all the genes required for the production of a particular natural product. nih.gov The investigation of BGCs is a powerful tool for discovering new natural products and understanding their biosynthesis. jmicrobiol.or.kr
While the specific gene cluster for this compound has not yet been identified, the study of BGCs for other indole diterpenes provides a framework for what to expect. For example, the pax cluster in Penicillium paxilli contains the genes paxG, paxC, paxM, and paxB, which are sufficient for the synthesis of paspaline. rsc.org It is highly probable that the genes encoding the enzymes for the biosynthesis of the monomeric precursors of this compound are also organized in one or more BGCs within the genome of the producing organism, Bonafousia tetrastachya.
The identification of such a gene cluster would involve genome sequencing of the organism, followed by bioinformatic analysis to locate putative BGCs. nih.gov Functional characterization of the genes within the cluster, often through heterologous expression in a model organism, would then be necessary to confirm their role in the biosynthesis of this compound. nih.gov
Biomimetic Synthesis Approaches to Elucidate Biosynthetic Routes
Biomimetic synthesis is a strategy in organic chemistry where laboratory synthesis is designed to mimic the proposed biosynthetic pathway of a natural product. researchgate.netnumberanalytics.com This approach serves not only as a method to synthesize complex molecules but also as a powerful tool to test and refine hypotheses about how these molecules are made in nature. beilstein-journals.org By replicating the proposed key steps of a biosynthetic pathway in the lab, chemists can provide evidence for the plausibility of those steps. researchgate.net
In the context of this compound, a biomimetic synthesis would likely focus on the key dimerization step. A plausible biomimetic approach would involve the synthesis of the two proposed monomeric precursors: an ibogane-type alkaloid and the other indole-containing unit. These monomers would then be subjected to conditions that mimic the proposed enzymatic oxidation and coupling. For instance, a one-electron oxidant could be used to generate a radical cation on one of the monomers, which would then be attacked by the other monomer to form the dimeric linkage. beilstein-journals.org
The success of such a biomimetic synthesis in producing this compound would provide strong support for the proposed biosynthetic pathway. rsc.org Furthermore, the stereochemical outcome of the biomimetic reaction can provide insights into the stereocontrolling elements of the actual enzymatic reaction. While specific biomimetic syntheses targeting this compound are not extensively reported in the literature, the general principles of biomimetic synthesis have been widely applied to other complex alkaloids and natural products. beilstein-journals.orgmdpi.comfrontiersin.org
Synthetic Methodologies for Bonafousine and Its Analogs
Strategies for Total Synthesis of Complex Dimeric Indole (B1671886) Alkaloids
The total synthesis of dimeric indole alkaloids typically relies on convergent approaches, where complex molecular fragments are synthesized separately and then joined together in a late-stage coupling step. This strategy aims to maximize efficiency and minimize the impact of potential failures in early stages.
Fragment coupling strategies are pivotal in the total synthesis of dimeric indole alkaloids. These methods involve the strategic disconnection of the target molecule into smaller, more manageable subunits that can be independently synthesized and subsequently coupled. Key challenges in this approach include achieving chemoselectivity in the presence of multiple functional groups and overcoming steric hindrance, particularly when forming quaternary carbon centers that link the two indole moieties jst.go.jpresearchgate.netnih.gov.
Transition metal-catalyzed cross-coupling reactions are often employed for linking molecular units. However, their application to forming bonds involving sterically hindered sp³ carbons can be difficult jst.go.jpresearchgate.net. To address such challenges, alternative coupling methods have been developed. For instance, silver-mediated nucleophilic substitution reactions have proven effective for linking indole units in the synthesis of dimeric indole alkaloids jst.go.jpresearchgate.net. Furthermore, fragment couplings proceeding via carbanionic or free radical intermediates have emerged as powerful tools, driven by advances in generating and utilizing carbon-centered radicals under mild conditions researchgate.netnih.gov. These methods allow for the controlled formation of new carbon-carbon bonds, often with high stereoselectivity, which is crucial for constructing the complex stereocenters present in molecules like Bonafousine nih.gov.
Intramolecular cyclization reactions play a crucial role in constructing the complex ring systems characteristic of indole alkaloids. These reactions involve the formation of a new ring within a single molecule, often leading to the rapid assembly of cyclic frameworks. For dimeric indole alkaloids, cyclization strategies can be employed to forge key bonds within one of the monomeric units or to facilitate the final assembly of the dimeric structure.
Methods such as oxidative dimerization, reductive dimerization, and alkylation of bisoxindole precursors have been utilized for the synthesis of related bispyrrolidinoindoline alkaloids nih.gov. While specific intramolecular cyclization strategies directly applied to this compound's total synthesis are not extensively detailed in the provided literature, general approaches involving nitrene intermediates or cyclization-elimination reactions are recognized for building nitrogen-containing heterocycles unl.edunih.govresearchgate.net. The development of efficient cyclization cascades, such as those involving alkynes or other reactive functional groups, continues to be an area of active research for accessing complex alkaloid scaffolds mdpi.comorganic-chemistry.orgrsc.orgkyoto-u.ac.jp.
Semisynthesis of this compound Derivatives from Precursors
Semisynthesis offers a pragmatic route to generating diverse derivatives of complex natural products. This approach leverages readily available natural compounds as starting materials, which are then chemically modified to produce novel analogs with potentially enhanced or altered biological activities ebi.ac.uk. While specific semisynthetic routes to this compound derivatives are not detailed in the provided snippets, the general principle involves isolating a precursor molecule from a natural source and performing selective chemical transformations. This strategy is particularly valuable when total synthesis is prohibitively complex or uneconomical. The exploration of semisynthetic derivatives of indole alkaloids is an ongoing effort to expand the chemical space and discover new therapeutic agents vdoc.pub.
Development of Novel Synthetic Routes to Access the this compound Core Structure
The pursuit of efficient and scalable synthetic routes to complex molecules like this compound drives continuous innovation in synthetic methodology. Novel strategies often focus on improving convergence, enhancing stereocontrol, and reducing the number of synthetic steps.
The development of new coupling methods, such as the aforementioned silver-mediated nucleophilic substitution, represents an advancement in linking indole units for dimeric alkaloid synthesis jst.go.jpresearchgate.net. Furthermore, nonbiomimetic total syntheses employing alkyne-based strategies have provided alternative pathways for constructing the core structures of various indole alkaloids rsc.orgkyoto-u.ac.jp. These approaches offer flexibility and can lead to access to derivatives not readily found in nature. Efforts in metabolic engineering and synthetic biology also represent novel avenues for producing complex indole alkaloids, potentially overcoming limitations associated with isolation from natural sources or traditional chemical synthesis mdpi.com.
Challenges and Advancements in Dimeric Alkaloid Synthesis
The synthesis of dimeric indole alkaloids is fraught with challenges, primarily stemming from their structural complexity.
Chemoselectivity and Steric Hindrance: Coupling two highly functionalized indole units at a late stage often leads to issues with chemoselectivity and significant steric repulsion, making bond formation difficult jst.go.jpresearchgate.net.
Quaternary Carbon Centers: The construction of quaternary carbon centers, which are frequently found linking the two indole units in dimeric alkaloids, remains a significant synthetic hurdle jst.go.jpresearchgate.netnih.gov.
Stereochemical Control: Achieving precise control over multiple stereocenters is critical for synthesizing biologically active enantiomers and diastereomers.
Low Natural Abundance: Many complex alkaloids are found in low concentrations in their natural sources, making isolation and characterization challenging and motivating the search for synthetic alternatives mdpi.com.
Despite these challenges, significant advancements have been made. The development of highly efficient catalytic systems, novel coupling reactions (e.g., Ag-mediated, radical, carbanionic), and strategic application of intramolecular cyclizations have greatly improved the feasibility of synthesizing these intricate molecules jst.go.jpresearchgate.netresearchgate.netnih.gov. The exploration of nonbiomimetic strategies and the potential of bio-engineering approaches offer promising future directions for accessing dimeric indole alkaloids and their derivatives rsc.orgkyoto-u.ac.jpmdpi.com.
Compound List
this compound
Haplophytine
T988s
Cimiciduphytine
Luteoalbusin A
Pestalazine B
(+)-T988 C
Isothis compound
Tetrastachynine
Tetrastachyne
Preclinical and in Vitro Biological Activity Investigations of Bonafousine
Antimicrobial and Antiplasmodial Activity Studies
Investigations into the antimicrobial and antiplasmodial properties of Bonafousine have not been specifically reported in the available scientific literature.
No studies were found that detailed the in vitro activity of this compound against specific bacterial or fungal pathogens. As a result, data on minimum inhibitory concentrations (MIC) or other measures of antimicrobial efficacy for this compound are not available.
Specific data on the activity of this compound against parasitic organisms, including the malaria parasite Plasmodium falciparum, or other parasites such as Trypanosoma cruzi and Leishmania donovani, is not present in the reviewed literature. Therefore, no IC50 (half-maximal inhibitory concentration) values can be reported.
Other Investigated Pharmacological Activities in Preclinical Models
Investigations into the specific pharmacological activities of isolated this compound in preclinical models are not extensively documented. Although related compounds and plant extracts containing this compound have been studied, data focusing solely on this compound is sparse.
Antioxidant Potential (e.g., radical scavenging assays)
Specific studies detailing the antioxidant potential of this compound through radical scavenging assays were not found in the reviewed literature. While many plant-derived alkaloids are explored for their antioxidant properties, dedicated research on this compound's capacity to scavenge free radicals is not presently available.
Anti-inflammatory Effects (e.g., cytokine modulation in cell models)
Direct in vitro studies on the anti-inflammatory effects of this compound, such as its ability to modulate cytokines in cell models, are not explicitly detailed in the available research. However, this compound is mentioned as a constituent in plants that are recognized for their anti-inflammatory properties. dntb.gov.uataylorfrancis.com
A computational network pharmacology study of Mesua ferrea stem bark, a plant used traditionally for inflammatory conditions, identified this compound as one of its phytoconstituents. researchgate.net The study aimed to predict the molecular mechanisms behind the anti-inflammatory action of the plant's compounds, suggesting a potential role for its components in targeting inflammatory pathways. researchgate.net This, however, remains a computational prediction, and requires validation through direct in vitro and preclinical testing of this compound.
Cholinesterase Inhibitory Activity in Neurological Models
There is no specific evidence or research available that investigates the cholinesterase inhibitory activity of this compound in neurological models. The potential for this compound to inhibit enzymes like acetylcholinesterase or butyrylcholinesterase has not been reported in the provided scientific literature.
Investigations into Antidiabetic or Antihypertensive Properties (in relevant in vitro or animal models)
Dedicated in vitro or animal model studies investigating the potential antidiabetic or antihypertensive properties of this compound are not available in the current body of research. While various alkaloids are studied for metabolic and cardiovascular effects, this compound has not been a specific subject of such investigations.
Molecular Mechanisms of Biological Action
The molecular mechanisms underlying the biological actions of this compound are largely uncharacterized, as specific studies to determine its cellular targets and pathways have not been published.
Target Identification and Validation (e.g., receptor binding, enzyme kinetics)
There is no information available from the scientific literature on the identification and validation of specific molecular targets for this compound. Consequently, data regarding its receptor binding affinities and enzyme kinetics are also absent. Target identification is a critical step in drug discovery to understand how a compound exerts its effects, but this process has not been undertaken for this compound. nih.govwjbphs.comtechnologynetworks.com Similarly, enzyme kinetics studies, which measure the rate of enzyme-catalyzed reactions and can reveal mechanisms of inhibition or activation, have not been reported for this compound. wisc.eduwikipedia.org
Due to the lack of specific experimental data for this compound in the areas outlined, no data tables can be generated at this time.
Signaling Pathway Modulation Studies
No research data is currently available regarding the modulation of specific signaling pathways by this compound.
In Silico Approaches to Predict Molecular Interactions
There are no published studies detailing the use of in silico methods to predict the molecular interactions of this compound.
Structure Activity Relationship Sar Studies of Bonafousine Analogs
Systematic Derivatization and Analog Synthesis
The process of systematic derivatization and analog synthesis is critical for exploring the SAR of a lead compound like Bonafousine. This involves making targeted modifications to the parent molecule's structure and synthesizing the resulting analogs. Medicinal chemists systematically alter various parts of the molecule, such as functional groups, ring systems, or stereochemistry, to probe their contribution to biological activity washington.eduebsco.com. For a complex alkaloid like this compound, which is a dimeric structure, derivatization might involve modifications to each monomeric unit or the linkage between them. Synthesis strategies would focus on creating analogs that systematically vary specific structural features, allowing for a clear understanding of how each change impacts the compound's interaction with its biological target nih.govfrontiersin.org. The goal is to generate a library of compounds that represent a diverse exploration of the chemical space around the this compound scaffold.
Correlation of Structural Modifications with Biological Activity
Once a series of analogs are synthesized, their biological activities are evaluated, and these results are correlated with the structural modifications made. This correlation is the essence of SAR studies. For instance, if this compound exhibits potential anticancer or antimicrobial activity, as suggested by the broader class of Tabernaemontana alkaloids researchgate.net, analogs would be tested for these activities. A specific modification, such as altering a hydroxyl group or changing the nature of a substituent on a ring, might lead to a significant increase or decrease in potency. For example, if a particular functional group is found to be essential for binding to a target enzyme or receptor, its removal or replacement might abolish activity, while its modification might fine-tune it. The systematic collection of such data allows researchers to build a comprehensive profile of which structural features are critical for activity and which can be altered without detrimental effects, or even to enhance desired properties nih.govnih.gov.
Table 1: Hypothetical SAR Data for this compound Analogs
Analytical Methodologies for Bonafousine Research and Characterization
Quantitative Analysis in Biological Matrices (excluding human clinical samples)
Determining the concentration of Bonafousine in non-human biological samples, such as animal tissues or plant extracts, is crucial for pharmacokinetic and metabolic studies. This requires highly sensitive and selective methods that can accurately measure the analyte in complex mixtures. nih.gov Liquid and gas chromatography coupled with mass spectrometry are the cornerstones of quantitative bioanalysis for such compounds. nih.govnih.gov
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the quantitative analysis of alkaloids like this compound from biological matrices. nih.govnih.gov The development of a robust HPLC method involves optimizing several parameters to achieve efficient separation and sensitive detection. researchgate.netyoutube.com
A typical approach for analyzing plant-derived alkaloids involves reversed-phase HPLC. youtube.com Method development often begins with a "scouting run" using a broad gradient to determine the approximate retention time of the analyte. youtube.com The separation is commonly achieved on a C18 column, which separates compounds based on their hydrophobicity. youtube.com The mobile phase usually consists of a mixture of an organic solvent, like acetonitrile (B52724) or methanol (B129727), and an aqueous buffer, with the composition adjusted to optimize the separation of this compound from other matrix components. youtube.com
Validation of the HPLC method is critical to ensure its reliability. researchgate.net This process confirms the method's specificity, linearity, accuracy, and precision for the intended application. mdpi.com
Table 1: Illustrative Parameters for a Generic HPLC Method for this compound Quantification
| Parameter | Typical Specification | Purpose |
| Stationary Phase (Column) | Reversed-Phase C18, Base-Deactivated | Separates this compound from other compounds based on polarity. youtube.com |
| Mobile Phase | Acetonitrile and Water/Buffer (Gradient Elution) | Elutes compounds from the column; gradient allows for separation of a wide range of components. youtube.com |
| Flow Rate | 0.5 - 1.5 mL/min | Controls the speed of the separation and influences resolution. |
| Injection Volume | 5 - 20 µL | The amount of sample introduced into the system for analysis. |
| Detection | UV-Vis Detector (e.g., at 254 nm or 280 nm) | Measures the absorbance of this compound as it elutes, allowing for quantification. wustl.edu |
| Quantification | External Standard Calibration Curve | Relates the peak area of the analyte to its concentration. mdpi.com |
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the separation and quantification of compounds in complex mixtures. nih.gov It is particularly well-suited for volatile and thermally stable molecules. nih.gov For non-volatile alkaloids like this compound, a chemical derivatization step is often necessary to increase their volatility and thermal stability, making them amenable to GC analysis. umich.edunih.gov
In a typical GC-MS workflow, the sample extract is injected into the GC, where it is vaporized. nih.gov The gaseous analytes are then separated as they travel through a capillary column. As the separated compounds elute from the column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio. nih.gov This provides both qualitative information (from the mass spectrum) and quantitative data (from the peak intensity). nih.gov GC-MS offers high selectivity and sensitivity, making it a valuable tool for detecting and quantifying trace amounts of compounds in biological samples. nih.govconcentratingonchromatography.com
Advanced high-resolution mass spectrometry (HRMS) techniques, such as those utilizing an Orbitrap mass analyzer, offer significant advantages for the analysis of alkaloids in complex biological matrices. chromatographyonline.comresearchgate.net Orbitrap MS provides ultra-high mass resolution and exceptional mass accuracy, often in the low parts-per-million (ppm) range. chromatographyonline.comusra.edu
This level of performance is critical for distinguishing this compound from other structurally similar alkaloids or endogenous matrix components that may have the same nominal mass (isobaric interference). usra.edu The high mass accuracy allows for the confident determination of the elemental composition of the detected ions, which is a powerful tool for compound identification. lcms.cz When coupled with liquid chromatography (LC-HRMS), techniques like Orbitrap MS enable comprehensive profiling of alkaloids in plant extracts or animal tissues. nih.govnih.govresearchgate.net Tandem mass spectrometry (MS/MS) capabilities further enhance structural elucidation by providing detailed fragmentation patterns of the parent molecule. usra.edunih.gov
Table 2: Comparison of Mass Spectrometry Techniques for this compound Analysis
| Technique | Primary Application | Key Advantages | Considerations |
| GC-MS | Quantification of volatile or derivatized compounds | High chromatographic resolution, established libraries for identification. nih.govchromatographyonline.com | Requires derivatization for non-volatile compounds like this compound. umich.edu |
| LC-MS/MS (Triple Quad) | Targeted quantification | Excellent sensitivity and selectivity for known compounds, robust for routine analysis. nih.gov | Less suitable for identifying unknown compounds. |
| LC-HRMS (Orbitrap) | Targeted and untargeted analysis, identification | High mass accuracy and resolution, allows for elemental composition determination and identification of unknowns. chromatographyonline.comresearchgate.netnih.gov | Higher instrument cost and more complex data analysis. |
Spectroscopic Methods for Purity Assessment and Identification
Spectroscopic methods are indispensable for confirming the chemical identity of this compound and for assessing the purity of isolated samples. These techniques probe the interaction of the molecule with electromagnetic radiation to provide information about its structure and composition.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the unambiguous structural elucidation of organic molecules and is also a powerful tool for assessing purity. quora.com Quantitative NMR (qNMR) can be used to determine the absolute purity of a this compound sample with high accuracy and precision. nih.gov
The qNMR method involves accurately weighing the this compound sample and a certified internal standard of known purity into an NMR tube. nih.govmestrelab.com By comparing the integrated area of a specific, well-resolved signal from this compound to the integral of a signal from the internal standard, the purity of the analyte can be calculated. mestrelab.comresearchgate.net A key advantage of NMR for purity analysis is that it provides a direct measure of the molar concentration of the analyte and any proton-containing impurities present in the sample. nih.govresearchgate.net This allows for the identification and quantification of impurities without the need for reference standards of the impurities themselves. researchgate.net The non-destructive nature of the technique is another significant benefit, as the sample can be fully recovered after analysis. quora.comnih.gov
Ultraviolet-Visible (UV-Vis) spectroscopy is a rapid and straightforward technique used for the preliminary identification and quantification of compounds containing chromophores. wustl.edumdpi.com The this compound molecule, with its aromatic and conjugated systems, absorbs light in the UV-Vis region of the electromagnetic spectrum.
The resulting UV-Vis spectrum, which is a plot of absorbance versus wavelength, is characteristic of the molecule's electronic structure. wustl.edu The wavelength of maximum absorbance (λmax) can serve as an identifying feature. nih.gov According to Beer-Lambert Law, the absorbance is directly proportional to the concentration of the compound in solution, which allows UV-Vis spectroscopy to be used for quantitative purposes, often as a detection method in HPLC. wustl.edu While not as specific as NMR or mass spectrometry, UV-Vis spectroscopy is a valuable tool for a quick purity check, as the presence of impurities with different chromophores can alter the shape and λmax of the spectrum. nih.govmdpi.com
Chromatographic Techniques for Isolation and Separation
The isolation and purification of this compound from its natural source, typically plants of the Catharanthus genus, rely on a combination of chromatographic methods. These techniques are essential for separating the target compound from a complex mixture of other alkaloids and plant metabolites. Due to the lack of specific published methods for this compound, the methodologies described are based on established protocols for the separation of structurally similar bisindole alkaloids from Catharanthus roseus.
Column Chromatography (CC): As an initial purification step, column chromatography is frequently employed to fractionate the crude alkaloid extract. The choice of stationary phase is critical; silica (B1680970) gel is commonly used for normal-phase chromatography, while reversed-phase C18-bonded silica is utilized for reversed-phase chromatography. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, allows for the separation of alkaloids based on their polarity.
High-Performance Liquid Chromatography (HPLC): For final purification and quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the method of choice, offering high resolution and sensitivity. Both analytical and preparative HPLC can be used. A reversed-phase C18 column is typically employed with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid) and an organic solvent (e.g., acetonitrile or methanol). The separation is optimized by adjusting the gradient and flow rate. Detection is commonly achieved using a UV detector, as the indole (B1671886) rings in this compound exhibit strong UV absorbance.
Thin-Layer Chromatography (TLC): Thin-Layer Chromatography (TLC) serves as a rapid and cost-effective tool for monitoring the progress of extraction and column chromatography fractionation. It is also used for preliminary identification of fractions containing this compound by comparing the retention factor (Rf) value with that of a known standard, if available. Silica gel plates are typically used as the stationary phase, with various solvent systems tailored to achieve optimal separation of the alkaloids of interest.
Interactive Data Table: Chromatographic Conditions for Bisindole Alkaloid Separation
| Technique | Stationary Phase | Mobile Phase Composition (Typical) | Detection Method | Purpose |
| Column Chromatography | Silica Gel (Normal Phase) | Gradient of Hexane:Ethyl Acetate or Chloroform (B151607):Methanol | TLC Monitoring | Initial Fractionation |
| HPLC | Reversed-Phase C18 | Gradient of Acetonitrile/Methanol and Water (with buffer) | UV Absorbance | Purification & Quantification |
| TLC | Silica Gel G60 F254 | Chloroform:Methanol (e.g., 9:1 v/v) | UV light (254 nm) | Monitoring & Identification |
Method Validation and Quality Control in Research Settings
To ensure the reliability and accuracy of research findings, analytical methods used for the quantification of this compound must be validated. Method validation demonstrates that an analytical procedure is suitable for its intended purpose. While specific validation data for this compound is not available, the following parameters, based on general guidelines for the validation of analytical methods for alkaloids, would be essential.
Specificity: The method's ability to assess unequivocally the analyte in the presence of other components that may be expected to be present. This is typically demonstrated by the absence of interfering peaks at the retention time of this compound in blank samples and by peak purity analysis using a photodiode array (PDA) detector.
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. This is determined by analyzing a series of standard solutions of this compound at different concentrations and plotting the instrument response against the concentration. The correlation coefficient (r²) of the calibration curve should be close to 1.
Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by performing recovery studies, where a known amount of pure this compound is added to a sample matrix, and the percentage of the analyte recovered is calculated.
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision), and is expressed as the relative standard deviation (%RSD).
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness: The capacity of a method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Quality Control in Research: Ongoing quality control measures are crucial to maintain the integrity of the analytical results. This includes the regular use of certified reference standards for calibration, analysis of quality control samples with known concentrations alongside experimental samples, and routine maintenance and calibration of analytical instruments. A system suitability test should be performed before each analytical run to ensure the chromatographic system is performing adequately.
Interactive Data Table: Key Parameters for Method Validation of Alkaloid Analysis
| Validation Parameter | Acceptance Criteria (Typical) | Method of Evaluation |
| Specificity | No interference at the analyte's retention time | Analysis of blank and spiked samples; Peak purity analysis |
| Linearity | Correlation coefficient (r²) > 0.99 | Calibration curve with at least 5 concentration levels |
| Accuracy | Recovery within 98-102% | Recovery studies on spiked samples |
| Precision | %RSD < 2% | Replicate analysis of a homogeneous sample (intra- and inter-day) |
| LOD & LOQ | Signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ | Analysis of samples with known low concentrations of the analyte |
| Robustness | %RSD of results should be within acceptable limits | Deliberate small variations in method parameters (e.g., pH, mobile phase composition) |
Future Research Directions and Translational Potential Non Clinical
Exploration of Novel Biosynthetic Pathways and Enzymes
Understanding the natural biosynthetic pathways of Bonafousine is crucial for developing sustainable and scalable production methods, potentially through biotechnological approaches. Research efforts could focus on identifying the specific genes and enzymes responsible for its complex dimeric indole (B1671886) alkaloid structure. This would involve employing techniques such as genomics, transcriptomics, and metabolomics in the producing organisms. Once key enzymes are identified, their biochemical properties can be characterized, paving the way for enzyme engineering to optimize catalytic efficiency or alter substrate specificity. Furthermore, exploring heterologous expression systems could allow for the production of this compound or its precursors in microbial hosts, offering an alternative to traditional extraction methods and enabling the generation of novel analogs through metabolic engineering.
Rational Design and Synthesis of Advanced this compound Analogs
The structural complexity of this compound offers a rich scaffold for medicinal chemistry efforts. Future research should prioritize the rational design and synthesis of this compound analogs with improved potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies, informed by computational modeling and a deep understanding of its molecular targets, will be essential. Analogs could be designed to probe specific interactions within target binding sites, potentially leading to compounds with enhanced efficacy against particular diseases or reduced off-target effects. Synthetic strategies should aim for efficiency and modularity, allowing for the rapid generation of diverse chemical libraries for high-throughput screening.
Table 1: Potential this compound Analog Design Strategies
| Design Strategy | Rationale | Potential Outcome |
| Modification of Core Structure | Explore impact of altering key functional groups or ring systems. | Enhanced binding affinity, altered selectivity, improved metabolic stability. |
| Introduction of Polar Groups | Improve aqueous solubility and bioavailability. | Better pharmacokinetic profiles, easier formulation. |
| Stereochemical Modifications | Investigate the role of specific stereoisomers in biological activity. | Increased potency or selectivity by optimizing interaction with chiral targets. |
| Bioisosteric Replacements | Substitute functional groups with similar physicochemical properties. | Fine-tuning activity, improving ADMET properties without losing efficacy. |
| Conjugation/Prodrug Strategies | Enhance delivery, targeting, or release kinetics. | Targeted delivery to specific tissues or cells, sustained release profiles. |
Deepening Understanding of Molecular Mechanisms of Action in Preclinical Models
While this compound has shown promising biological activities, a comprehensive understanding of its molecular mechanisms of action in preclinical models remains an area for significant future investigation. Research should focus on identifying its direct protein targets, elucidating the signaling pathways it modulates, and characterizing its effects at the cellular and subcellular levels. Techniques such as pull-down assays, mass spectrometry, co-immunoprecipitation, and advanced microscopy can help pinpoint direct interactions. Investigating its impact on key cellular processes like cell cycle progression, apoptosis, or specific metabolic pathways will provide critical insights. For example, studies have suggested involvement with systems like the HSP90A-Cdc37-CDK1 complex in inducing cell-cycle arrest and apoptosis researchgate.net. Further research could validate these findings and explore additional molecular targets.
Comparative Studies with Other Dimeric Indole Alkaloids
This compound belongs to the broad class of dimeric indole alkaloids, a group known for its diverse pharmacological properties, including significant anticancer activities (e.g., vincristine, vinblastine) fda.govresearchgate.netnih.govwikipedia.orgmjpms.in. Future research should include detailed comparative studies between this compound and other well-characterized dimeric indole alkaloids. Such comparisons could focus on structural similarities and differences, as well as functional aspects like target binding affinity, cellular uptake, metabolic stability, and efficacy in preclinical disease models. Understanding how this compound's unique structural features contribute to its specific biological profile relative to its structural relatives can guide the design of more effective analogs and provide insights into the broader pharmacological landscape of this alkaloid class.
Table 2: Comparative Aspects of Dimeric Indole Alkaloids
| Feature | This compound | Vincristine/Vinblastine (Examples) | Potential Research Focus |
| Structural Class | Dimeric indole alkaloid | Dimeric indole alkaloid (vinca alkaloids) | Detailed structural comparison, identifying key pharmacophores. |
| Primary Mechanism (Known) | Under investigation; potential involvement with HSP90A-Cdc37-CDK1 researchgate.net | Microtubule inhibition, mitotic arrest mjpms.inpfizermedicalinformation.com | Elucidating this compound's primary molecular target(s) and mechanism(s). |
| Preclinical Efficacy | Demonstrated anti-proliferative effects on cancer cell lines researchgate.net | Established cytotoxic and antimitotic effects fda.govmjpms.in | Direct comparison of efficacy in relevant preclinical models (e.g., cancer cell lines, xenografts). |
| Pharmacokinetics | Not extensively characterized; requires further study | Triphasic serum decay, hepatic metabolism via CYP3A nih.govpfizermedicalinformation.com | Comprehensive pharmacokinetic profiling of this compound and its analogs. |
| Chemical Synthesis | Complex, requires advanced synthetic methodologies | Established synthetic routes, though complex | Developing efficient and scalable synthetic routes for this compound and its derivatives. |
| Biosynthesis | Origins and enzymatic machinery not fully elucidated | Biosynthesis from tryptophan and secologanin (B1681713) precursors wikipedia.org | Investigating this compound's biosynthetic pathway for potential biotechnological production. |
Potential as a Research Tool in Chemical Biology and Target Validation
This compound's unique structure and observed biological activities suggest its potential utility as a research tool in chemical biology and for target validation. As a well-defined small molecule, it can serve as a chemical probe to investigate complex biological pathways or to validate the role of potential therapeutic targets in disease states. For instance, if this compound is found to specifically inhibit a particular protein or pathway, it can be used in cellular or in vivo models to study the consequences of that inhibition, thereby confirming the target's relevance for therapeutic intervention. Its application in chemical genetics screens could also help identify novel cellular processes or pathways affected by its presence. Further research could explore its use in developing assay systems or as a reference compound in studies investigating related alkaloid classes.
Compound List:
this compound
Vincristine
Vinblastine
Vindesine
Conclusion
Summary of Key Research Findings on Bonafousine
This compound has been identified as a novel dimeric indole (B1671886) alkaloid, a significant finding in the realm of natural product chemistry. Its structure was elucidated through a combination of advanced spectroscopic techniques, including ultraviolet (UV), circular dichroism (CD), infrared (IR), and nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C NMR), complemented by X-ray crystal structure analysis. electronicsandbooks.comrsc.orgrsc.org This rigorous structural determination confirmed its identity as a complex alkaloid with the molecular formula C35H40N4O3. nih.gov this compound was originally isolated from the leaves of Bonafousia tetrastachya, a plant belonging to the Apocynaceae family. electronicsandbooks.comnih.govchemicalbook.com The isolation process yielded approximately 0.02% of the compound from dried plant material, representing about 12% of the total alkaloids extracted. electronicsandbooks.com As an alkaloid, it falls into a broad class of naturally occurring organic compounds that often possess potent biological activities. ebi.ac.uk
Significance of this compound in Natural Product Chemistry and Preclinical Pharmacology
In the field of natural product chemistry, this compound holds significance as a representative of dimeric indole alkaloids, a structural class known for its complexity and diverse bioactivities. Its isolation from Bonafousia tetrastachya contributes to the understanding of alkaloid biosynthesis and distribution within plant families like Apocynaceae, which is rich in such compounds. nih.govsci-hub.se While direct, detailed preclinical pharmacological data specifically for this compound was not extensively detailed in the reviewed literature, its classification as a dimeric indole alkaloid suggests potential for significant biological activity. Indole alkaloids, in general, and those found in related genera such as Tabernaemontana, are well-documented for exhibiting a wide array of pharmacological effects, including antibacterial, anticancer, anti-inflammatory, and antioxidant properties. nih.gov Therefore, this compound represents a compound of interest for further exploration in preclinical pharmacology, with its unique dimeric structure potentially conferring novel therapeutic properties.
Outlook for Future Academic Endeavors on this compound
Future academic research on this compound could focus on several key areas. A primary objective would be the comprehensive investigation of its preclinical pharmacological profile. This would involve in vitro and in vivo studies to determine its specific biological activities, such as potential antimicrobial, cytotoxic, or other therapeutic effects, building upon the known activities of related indole alkaloids. nih.gov Further research into its biosynthetic pathways within Bonafousia tetrastachya could provide insights into the formation of dimeric indole alkaloids and potentially enable semi-synthetic or total synthetic approaches to access this compound and its analogues. rsc.org Exploring its presence in other natural sources or investigating its ecological role could also yield valuable discoveries. Understanding the structure-activity relationships of this compound and its derivatives may pave the way for the development of new therapeutic agents.
Q & A
Q. What are the established synthesis protocols for Bonafousine, and how can researchers optimize yield and purity?
Q. Which spectroscopic and chromatographic techniques are optimal for characterizing this compound?
Methodological Answer: Use a combination of NMR (¹H/¹³C) for structural elucidation, mass spectrometry (HRMS) for molecular weight confirmation, and IR spectroscopy for functional group analysis. Cross-validate results with X-ray crystallography if crystalline forms are available. For quantification, pair HPLC with a diode array detector (DAD) and calibrate against certified reference standards .
Advanced Research Questions
Q. How can researchers resolve contradictory data on this compound’s pharmacological mechanism of action?
Q. What computational strategies are effective for modeling this compound’s interaction with target proteins?
Methodological Answer: Use molecular docking (e.g., AutoDock Vina) to predict binding affinities, followed by molecular dynamics (MD) simulations (e.g., GROMACS) to assess stability. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Cross-reference results with mutagenesis studies to confirm binding sites .
Q. How should researchers design longitudinal studies to evaluate this compound’s chronic toxicity?
Methodological Answer:
- Define endpoints (e.g., organ weight, histopathology, biomarkers) and use randomized control trials (RCTs) with staggered dosing.
- Apply mixed-effects models to account for inter-individual variability.
- Include recovery phases to assess reversibility of effects .
Methodological Frameworks
Q. What statistical approaches are suitable for analyzing non-linear dose-response relationships in this compound studies?
Answer: Use non-parametric models (e.g., LOESS regression) or sigmoidal curve fitting (Hill equation). For threshold detection, apply benchmark dose (BMD) analysis. Report confidence intervals and use bootstrapping to validate small-sample datasets .
Q. How can researchers operationalize variables for behavioral studies involving this compound?
Answer:
- Define dependent variables (e.g., locomotor activity, cognitive tests) using validated scales (e.g., Morris water maze for memory).
- Control covariates like age, sex, and environmental stressors.
- Pre-register hypotheses to mitigate HARKing (Hypothesizing After Results are Known) .
Data Conflict Resolution
Q. What strategies mitigate reproducibility issues in this compound research?
Answer:
Q. How to address discrepancies between in silico predictions and in vitro results for this compound?
Answer: Re-evaluate force fields in MD simulations for accuracy. Test analogs with modified functional groups to isolate key interactions. Use orthogonal assays (e.g., fluorescence polarization, thermal shift) to confirm binding .
Ethical and Practical Considerations
Q. What guidelines apply for human subject studies involving this compound derivatives?
Answer:
- Obtain IRB approval and document informed consent rigorously.
- Follow CONSORT guidelines for clinical trial reporting.
- Include Data Safety Monitoring Boards (DSMBs) for high-risk cohorts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
